molecular formula C6H8NO2P B1312852 Aniline phosphinate CAS No. 82395-88-8

Aniline phosphinate

Cat. No. B1312852
CAS RN: 82395-88-8
M. Wt: 157.11 g/mol
InChI Key: LEOOSTWEONVEMC-UHFFFAOYSA-N
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Description

Aniline phosphinate is an important compound that has gained significant attention in various fields of research and industry due to its unique properties and applications. It has a CAS Number of 82395-88-8 and a molecular weight of 157.11 .


Synthesis Analysis

The synthesis of α-aminophosphonates, which are related to Aniline phosphinate, can be achieved by the Kabachnik–Fields condensation of oxo compounds, amines, and dialkyl phosphites, or by the aza-Pudovik addition of the same P-reagents to imines . The racemic phosphine oxides or phosphinates were obtained by lithiation from n-butyllithium and the reaction of the appropriate phenylphosphinyl chloride or phenylphosphonochloridate .


Molecular Structure Analysis

Aniline, also known as aminobenzene or phenylamine, has 6 carbon © atoms, 7 hydrogen (H) atoms, and 1 nitrogen (N) atom in its chemical formula of C6H7N or C6H5NH2 . The molecular structure of Aniline phosphinate is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Aniline compounds are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities. These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .


Physical And Chemical Properties Analysis

Aniline phosphinate has a melting point of 113-115 degrees Celsius . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Carbon-Phosphorus Bond Formation in Anilines

  • Research demonstrates the oxidation of substituted anilines containing a sulfonyl group, which can form active iminium species. These species can subsequently react with phosphines or phosphites, leading to the production of meta-substituted anilines. This process is significant for selectively substituting the meta-position of anilines, resulting in aromatic phosphonium ions or phosphonates (Deruer et al., 2017).

Applications in Potentiometric Sensors

  • Poly(aniline), known for its proton-coupled redox chemistry, has been employed as a pH electrode. It's modified to create sensors by responding to physical distortions or changes in electron density, which alters conductivity. The use of poly(aniline) illustrates its potential in sensor technology, especially for nonenzymatic glucose sensors (Shoji & Freund, 2001).

Kinetics of Anilinolysis in Phosphinic Chlorides

  • The study of the reactions of dimethyl and methyl phenyl phosphinic chlorides with X-anilines, including deuterium kinetic isotope effects, contributes to understanding the concerted mechanism of anilinolysis. This research highlights how the steric hindrance influences the reactivity of phosphinates and the direction of nucleophilic attack (Dey et al., 2009).

Conductive Polymers from Aniline Polymerization

  • Polyaniline (PANI) is an extensively studied polymer, especially for applications in alternative energy sources, non-linear optics, and more. The oxidation polymerization of aniline, leading to the formation of PANI, follows redox processes, crucial for developing various applications (Gospodinova & Terlemezyan, 1998).

Removal of Aniline from Industrial Wastewater

  • The study on the electrochemical process for removing aniline from synthetic wastewater using iron electrodes offers insights into effective methods for treating hard biodegradable compounds like aniline. This is particularly relevant for industries involving dyes, rubbers, pharmaceuticals, and more (Arghiani et al., 2013).

Aniline Degradation by Molybdenum-Reducing Pseudomonas sp.

  • The investigation into aniline degradation by a specific strain of Pseudomonas sp. showcases the bacterium's ability to reduce toxic aniline to a less toxic form, indicating its potential for bioremediation of this pollutant (Tijjani et al., 2021).

Safety And Hazards

Aniline, a related compound, is considered toxic and can cause adverse health effects upon exposure. It can be absorbed through the skin, leading to skin irritation, dermatitis, and systemic effects. Inhalation of aniline vapors or dust can result in respiratory irritation, coughing, and shortness of breath .

Future Directions

α-Aminophosphonates and related compounds are important due to their real and potential biological activity. They may be prepared by the Kabachnik–Fields condensation of oxo compounds, amines, and dialkyl phosphites, or by the aza-Pudovik addition of the same P-reagents to imines . This suggests potential future directions in the study and application of Aniline phosphinate.

properties

IUPAC Name

aniline;phosphenous acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOOSTWEONVEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.OP=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466061
Record name Aniline phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aniline phosphinate

CAS RN

82395-88-8
Record name Aniline phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DW Qian, J Yang, GW Wang… - The Journal of Organic …, 2023 - ACS Publications
The traditional methods for the synthesis of phosphinate esters use phosphorus trichloride (PCl 3 ) as the phosphorous source, resulting in procedures that are often highly polluting and …
Number of citations: 2 pubs.acs.org

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